Ethyl 7-Fluoroindole-3-carboxylate
Description
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
ethyl 7-fluoro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)8-6-13-10-7(8)4-3-5-9(10)12/h3-6,13H,2H2,1H3 |
InChI Key |
ZYXKHAAMHKPHJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 7-Fluoroindole-3-carboxylate
Detailed Synthetic Route
Synthesis via Substituted o-Iodoaniline and Dicarbonyl Compounds
Step 1: Preparation of the Vilsmeier Reagent
Anhydrous dimethylformamide (DMF) is used as the solvent, into which phosphorus oxychloride (POCl₃) is slowly added at 0–5 °C with stirring for 30–40 minutes. This generates the Vilsmeier reagent, a key electrophilic species for formylation reactions.
Step 2: Formylation of 2-Methylaniline Derivative
The substituted 2-methylaniline, which can be a fluorinated derivative such as 2-fluoro-6-methylaniline, is dissolved in anhydrous DMF. The Vilsmeier reagent is added dropwise at 0–5 °C, followed by stirring at room temperature for 1–2 hours and then refluxing at 80–90 °C for 5–8 hours. This step introduces the aldehyde group at the 3-position of the indole precursor.
Step 3: Cyclization and Esterification
After reaction completion, the mixture is cooled, and saturated sodium carbonate solution is added to adjust the pH to 8–9, precipitating the intermediate. Filtration, drying, and recrystallization yield the 3-indole carbaldehyde intermediate.
Subsequent esterification with ethanol under acidic or catalytic conditions converts the carbaldehyde to the ethyl carboxylate ester at the 3-position, completing the synthesis of this compound.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Vilsmeier reagent prep | DMF + POCl₃ | 0–5 °C | 30–40 min | Slow addition, stirring |
| Formylation | 2-Fluoro-6-methylaniline + Vilsmeier reagent | 0–5 °C (addition), RT (stirring), 80–90 °C (reflux) | 1–2 h (stirring), 5–8 h (reflux) | Molar ratio aniline:Vilsmeier reagent 1:10–1:40 |
| Workup and isolation | Saturated Na₂CO₃ solution, pH 8–9 | Room temperature | — | Filtration, drying, recrystallization |
| Esterification | Ethanol, acid catalyst | Reflux | Variable | Converts aldehyde to ethyl ester |
This method is adapted from a patented synthesis for indole-3-carboxaldehyde derivatives and tailored for fluorinated substrates.
Alternative Synthetic Approaches
Multi-step Synthesis Starting from Fluorinated Anilines
Some routes begin with Boc protection of fluorinated chloroanilines, followed by nucleophilic substitution, cyclization (e.g., Fischer or Bartoli indole synthesis), and final esterification steps to yield the target compound.
Continuous Flow Reactor Techniques
For industrial scale-up, continuous flow reactors enable precise control over temperature, pressure, and reagent concentrations, improving yield and purity. This approach is particularly beneficial for sensitive fluorinated intermediates and esterification steps.
Analytical Data and Research Outcomes
Structural and Molecular Data
| Parameter | Data |
|---|---|
| Molecular Formula | C₁₁H₁₀FNO₂ |
| Molecular Weight | 207.20 g/mol |
| IUPAC Name | Ethyl 7-fluoro-1H-indole-3-carboxylate |
| SMILES | CCOC(=O)C1=CNC2=C1C=CC=C2F |
| InChI | InChI=1S/C11H10FNO2/c1-2-15-11(14)8-6-13-10-7(8)4-3-5-9(10)12/h3-6,13H,2H2,1H3 |
| InChIKey | ZYXKHAAMHKPHJL-UHFFFAOYSA-N |
These descriptors confirm the substitution pattern and molecular identity of this compound.
Purity and Yield Optimization
- The molar ratio of 2-methylaniline to Vilsmeier reagent is optimized between 1:10 and 1:40 to balance conversion efficiency and minimize side reactions.
- Reflux temperatures of 80–90 °C are critical to complete cyclization without decomposition.
- pH adjustment to 8–9 during workup ensures efficient precipitation of intermediates.
- Recrystallization solvents and conditions are chosen to maximize purity, typically yielding >95% pure product.
Biological and Chemical Reactivity Implications
The fluorine atom at the 7-position increases binding affinity and selectivity in biological assays, enhancing the compound's utility in drug development. The ethyl ester group is a versatile handle for further chemical modifications or hydrolysis to the corresponding acid.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Vilsmeier-Haack formylation + Esterification | 2-Fluoro-6-methylaniline, DMF, POCl₃ | DMF/POCl₃ (0–5 °C), reflux (80–90 °C), Na₂CO₃ workup, ethanol esterification | High regioselectivity, scalable | Requires careful temperature control |
| Multi-step Boc protection + Cyclization | 4-Chloro-3-fluoroaniline | Boc protection, nucleophilic substitution, Fischer/Bartoli synthesis, esterification | Allows introduction of multiple substituents | Multi-step, longer synthesis time |
| Continuous flow synthesis | Substituted o-iodoaniline, dicarbonyl compounds | Controlled flow, temperature, pressure | Efficient scale-up, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-Fluoroindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and indoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties : Ethyl 7-Fluoroindole-3-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors. The mechanism involves modulation of specific signaling pathways that are critical for tumor growth and survival.
Antimicrobial Activity : This compound exhibits antimicrobial properties, showing efficacy against a range of pathogens, including resistant bacterial strains. Its halogenated structure enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition : this compound acts as an inhibitor for several enzymes involved in metabolic pathways. For example, it has been reported to inhibit leukotriene A4 hydrolase, which is a target for anti-inflammatory therapies.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions, including:
- Nucleophilic substitutions
- Coupling reactions
- Cyclization processes
These reactions facilitate the development of novel compounds with potential therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the fluorine atom at the 7-position significantly influences its reactivity and biological interactions. Comparative studies with structurally similar compounds highlight how variations in substitution patterns affect potency and selectivity.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation; apoptosis induction | |
| Antimicrobial | Inhibition of biofilm formation in Escherichia coli | |
| Enzyme Inhibition | Inhibition of leukotriene A4 hydrolase |
Table 2: Structure-Activity Relationship
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorine at position 7; Carboxylate group | Anticancer, Antimicrobial |
| Ethyl 6-Fluoroindole-3-carboxylate | Fluorine at position 6; Carboxylate group | Varies based on functional groups |
| Ethyl 5-Fluoroindole-2-carboxylate | Fluorine at position 5; Carboxylic acid | Varies based on functional groups |
Case Studies
Several studies have documented the biological activities and applications of this compound:
- Anticancer Study : In vitro studies indicated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, with IC50 values demonstrating effective therapeutic concentrations.
- Antimicrobial Efficacy : Research showed that this compound inhibited biofilm formation in Escherichia coli, suggesting potential uses in controlling bacterial infections while preserving beneficial microbiota .
Mechanism of Action
The mechanism of action of Ethyl 7-Fluoroindole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
Structural and Substituent Variations
The key differences among fluorinated indole carboxylates lie in the position of the fluorine atom and ester group , which significantly influence their chemical reactivity, physical properties, and applications.
Key Observations :
- Ester Position : Ethyl esters at the 2-position (e.g., ethyl 5-fluoroindole-2-carboxylate) are more reactive in amidation reactions than 3-position esters due to proximity to the indole nitrogen, facilitating nucleophilic substitution .
Ethyl 5-Fluoroindole-2-carboxylate ()
- Synthesis: Reacted with 4-aminobenzophenone in DMSO under reflux to form N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (37.5% yield). Key conditions: sodium ethoxide catalyst, 190°C for 6 hours .
- Applications : Used to synthesize carboxamide derivatives with anti-inflammatory and kinase inhibitory activity.
Mthis compound ()
- Synthesis: Not explicitly detailed in the evidence, but analogous routes likely involve Fischer indole synthesis or palladium-catalyzed coupling.
- Stability : The 3-position ester may exhibit lower hydrolytic stability compared to 2-position esters due to electronic effects .
Ethyl 7-Acetyl-3-(4-fluorobenzoyl)-indolizine-1-carboxylate ()
- Synthesis : Derived from pyridinium bromide and substituted ethyl propiolate in DMF with K₂CO₃. Purified via column chromatography (30% n-hexane in ethyl acetate) .
- Reactivity : The acetyl and benzoyl groups enhance electrophilicity, enabling further functionalization at the indolizine core.
Physical and Spectroscopic Properties
Melting Points and Spectral Data
Key Insights :
Biological Activity
Ethyl 7-Fluoroindole-3-carboxylate is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound is a derivative of indole, characterized by the presence of a fluorine atom at the 7-position of the indole ring. This modification enhances its binding affinity to various biological targets, making it a crucial compound for research and therapeutic applications.
The mechanism of action of this compound involves several pathways:
- Enzyme Interaction : The compound interacts with specific enzymes and receptors, modulating their activity. For example, it has been shown to inhibit cyclooxygenase enzymes, which are involved in inflammatory responses.
- Signaling Pathways : It influences various cellular signaling pathways, including those related to cell proliferation and apoptosis. This modulation is critical for its anticancer properties.
- Antiviral Activity : Research indicates that this compound exhibits antiviral properties, potentially acting against pathogens by interfering with their replication mechanisms .
Biological Activities
This compound has been investigated for a range of biological activities:
- Antiviral : Exhibits activity against various viruses by inhibiting their replication.
- Anticancer : Demonstrates potential in reducing tumor growth through apoptosis induction and inhibition of tumor-promoting pathways.
- Antimicrobial : Effective against a range of bacterial strains, particularly those resistant to conventional antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiviral | Inhibits viral replication; potential against SARS-CoV-2 |
| Anticancer | Induces apoptosis; inhibits tumor growth |
| Antimicrobial | Effective against drug-resistant bacteria |
| Anti-inflammatory | Inhibits cyclooxygenase enzymes; reduces inflammation |
Case Studies and Research Findings
- Antiviral Efficacy : A study highlighted this compound's effectiveness against SARS-CoV-2. The compound was found to inhibit the viral protease, demonstrating an IC50 value that indicates significant potency .
- Anticancer Properties : In vitro studies showed that this compound could significantly reduce the viability of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .
- Antimicrobial Activity : Another study focused on its ability to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. This compound reduced quorum-sensing regulated virulence factors without affecting bacterial growth directly .
Q & A
Q. What are the standard synthetic routes for Ethyl 7-Fluoroindole-3-carboxylate and its derivatives?
this compound derivatives are typically synthesized via regioselective alkylation or halogenation of the indole core. For example, N-alkylation reactions often employ solvents like DMSO, with reaction outcomes influenced by additives such as tetrabutylammonium iodide (Bu₄NI). Ethylation at specific positions (e.g., N1 or C8) can yield distinct products, highlighting the importance of solvent polarity and temperature control .
Q. How is the purity and structural integrity of this compound confirmed?
Structural validation relies on a combination of 1H NMR, IR spectroscopy, and mass spectrometry (MS) . For instance, 1H NMR can resolve regioselectivity in alkylation by distinguishing between N1- and C8-substituted products. Elemental analysis further confirms stoichiometric purity, while IR identifies functional groups like carbonyl (C=O) and hydroxyl (O–H) moieties .
Q. What stability considerations are critical for storing this compound derivatives?
Stability is influenced by substituents and storage conditions. Derivatives with electron-withdrawing groups (e.g., nitro or fluoro) exhibit enhanced thermal stability. Storage under inert atmospheres (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF or DMSO) is recommended to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in N-alkylation of this compound?
Regioselectivity in N-alkylation is solvent-dependent. Polar aprotic solvents (e.g., DMSO) favor N1-alkylation due to enhanced nucleophilicity of the indole nitrogen, while nonpolar solvents may lead to competing C8-substitution. Catalysts like Bu₄NI can modulate reaction pathways by stabilizing transition states, as observed in the synthesis of tricyclic fluoroquinolones .
Q. How can researchers resolve contradictions in reported synthesis outcomes for halogenated indole derivatives?
Discrepancies often arise from uncharacterized by-products or regioisomeric mixtures. For example, bromination of ethyl indole-3-carboxylate was initially misassigned as a single product but later identified as a 5- and 6-bromoindole mixture via repeated crystallization and HPLC analysis . Rigorous chromatographic separation (e.g., flash chromatography) and single-crystal X-ray diffraction are critical for unambiguous structural confirmation .
Q. What strategies optimize the antimicrobial activity of this compound derivatives?
Structural modifications, such as triazole ring incorporation via Sharpless click chemistry, enhance bioactivity. For example, propargylation at N1 followed by azide-alkyne cyclization yields triazole-substituted derivatives with improved bacterial membrane penetration. Antimicrobial screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains identifies active scaffolds, with MIC values ranging from 2–32 µg/mL .
Q. How does crystallography elucidate intermolecular interactions in this compound derivatives?
Single-crystal X-ray analysis reveals key non-covalent interactions (e.g., C–H⋯O and C–H⋯Cl hydrogen bonds) that stabilize molecular packing. For example, nitro-substituted derivatives exhibit parallel molecular arrangements driven by these interactions, which correlate with solid-state stability and solubility profiles .
Methodological Guidance
Q. What analytical techniques differentiate between isomeric by-products in indole carboxylate syntheses?
- High-resolution MS (HRMS) : Resolves exact mass differences between isomers.
- 2D NMR (COSY, NOESY) : Maps spatial proximity of protons to distinguish N1- vs. C8-substituted isomers.
- X-ray crystallography : Provides definitive proof of regiochemistry, as demonstrated in fluoroquinolone derivatives .
Q. How to design a kinetic study for this compound derivative formation?
- Time-resolved NMR : Monitors reaction progress by tracking proton shifts of intermediates.
- Variable-temperature experiments : Identifies activation barriers for competing pathways (e.g., alkylation vs. hydrolysis).
- Computational modeling (DFT) : Predicts regioselectivity trends based on transition-state energies .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data in indole-based antimicrobial agents?
Discrepancies may stem from assay variability (e.g., broth microdilution vs. disk diffusion) or strain-specific resistance. Normalize data using internal controls (e.g., ciprofloxacin as a reference) and validate via time-kill curve assays . Structural analogs with minor substitutions (e.g., cyclopropyl vs. methyl groups) should be compared to isolate structure-activity relationships (SARs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
